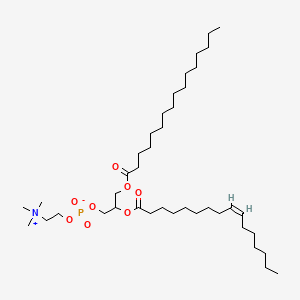
1-Palmitoyl-2-palmitoleoylphosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-palmitoleoylphosphatidylcholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. This compound consists of a glycerol backbone with two fatty acid chains, palmitoyl and palmitoleoyl, attached to the first and second carbon atoms, respectively, and a phosphocholine group attached to the third carbon. It plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine can be synthesized through the esterification of glycerol with palmitic acid and palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases to catalyze the esterification reactions. This approach offers higher specificity and yields compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The unsaturated palmitoleoyl chain can undergo oxidation, leading to the formation of lipid peroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and palmitoleic acid) and glycerophosphocholine.
Applications De Recherche Scientifique
1-Palmitoyl-2-palmitoleoylphosphatidylcholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and membrane dynamics.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential role in drug delivery and as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-palmitoleoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The palmitoleoyl chain, being unsaturated, introduces kinks in the lipid bilayer, enhancing membrane fluidity. This compound also interacts with membrane proteins, affecting their function and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoylphosphatidylcholine: Similar structure but with an oleoyl chain instead of a palmitoleoyl chain.
1-Palmitoyl-2-linoleoylphosphatidylcholine: Contains a linoleoyl chain, which has two double bonds.
1-Oleoyl-2-palmitoylphosphatidylcholine: The positions of the palmitoyl and oleoyl chains are reversed
Uniqueness: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine is unique due to the presence of the palmitoleoyl chain, which introduces specific biophysical properties to the membrane, such as increased fluidity and distinct interactions with membrane proteins .
Propriétés
Numéro CAS |
54324-45-7 |
|---|---|
Formule moléculaire |
C40H78NO8P |
Poids moléculaire |
732.0 g/mol |
Nom IUPAC |
[3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,38H,6-16,18,20-37H2,1-5H3/b19-17- |
Clé InChI |
QIBZFHLFHCIUOT-ZPHPHTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
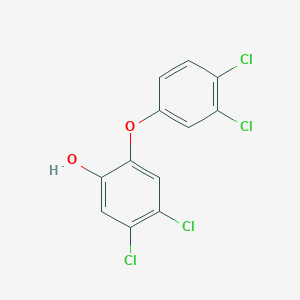



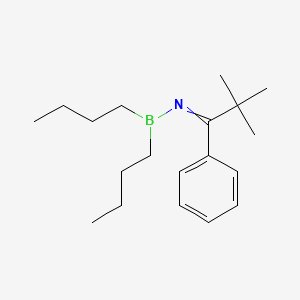
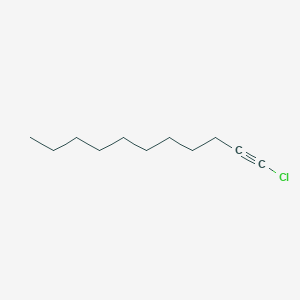
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
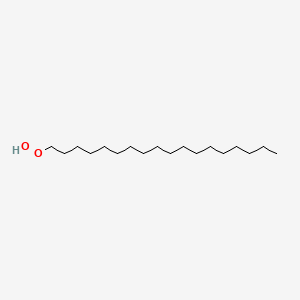


![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

